molecular formula C14H18N2 B8487707 1-But-3-ynyl-4-phenylpiperazine

1-But-3-ynyl-4-phenylpiperazine

Número de catálogo: B8487707
Peso molecular: 214.31 g/mol
Clave InChI: KUEQNDZQNVHEEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-But-3-ynyl-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position and a but-3-ynyl substituent at the 1-position of the piperazine ring. The but-3-ynyl group introduces a rigid triple bond, which may confer unique conformational and electronic properties compared to alkyl or aryl-substituted analogues.

The compound’s phenyl group contributes aromatic π-interactions in biological systems, while the butynyl chain may enhance lipophilicity and influence binding kinetics. Its molecular weight is approximately 230.3 g/mol (estimated), with a predicted logP of ~2.5, indicating moderate hydrophobicity.

Propiedades

Fórmula molecular

C14H18N2

Peso molecular

214.31 g/mol

Nombre IUPAC

1-but-3-ynyl-4-phenylpiperazine

InChI

InChI=1S/C14H18N2/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14/h1,4-8H,3,9-13H2

Clave InChI

KUEQNDZQNVHEEI-UHFFFAOYSA-N

SMILES canónico

C#CCCN1CCN(CC1)C2=CC=CC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Observations :

  • Rigidity vs. Flexibility : The but-3-ynyl group in the target compound introduces conformational rigidity compared to flexible alkyl chains (e.g., methyl or ethyl in 5a/5b). This may enhance binding specificity in protein pockets, as seen in analogues with sterically stable conformations .
  • Electronic Effects : The unsubstituted phenyl group in the target compound lacks the electron-withdrawing/donating substituents present in analogues like 3-CPP (3-chlorophenyl) or 4-MeOPP (4-methoxyphenyl). Such substitutions alter π-π stacking and hydrogen-bonding capabilities, impacting receptor affinity .

Physicochemical Properties

Property 1-But-3-ynyl-4-phenylpiperazine 1-Methyl-4-phenylpiperazine (5a) 1-Benzyl-4-phenylpiperazine 3-CPP
Molecular Weight (g/mol) ~230.3 176.3 238.3 182.6
Melting Point (°C) Not reported 58–60 86–88 Not reported
Predicted logP ~2.5 ~1.8 ~3.1 ~2.2
Aromatic Substituent Phenyl Phenyl Benzyl 3-Chlorophenyl

Key Observations :

  • Physical State : Analogues with bulky substituents (e.g., benzyl in 4d) tend to be solids, while shorter alkyl chains (e.g., ethyl in 5b) yield liquids . The target compound’s physical state remains uncharacterized but may align with rigid analogues.
Antitumor and Receptor Binding Profiles
  • Target Compound: No direct activity data is provided, but docking studies of similar piperazines suggest that rigidity (e.g., from triple bonds) may improve inhibitory effects by stabilizing protein-ligand interactions .
  • Chlorophenyl Analogues (e.g., 3-CPP) : Exhibit enhanced cytotoxicity in tumor models, attributed to electron-withdrawing Cl groups strengthening receptor binding .
  • Benzhydrylpiperazines (e.g., 7c) : Demonstrate antitumor activity via steric interactions with hydrophobic pockets .

Key Observations :

  • The target’s unsubstituted phenyl group may reduce binding affinity compared to halogenated analogues but could mitigate metabolic instability associated with electron-withdrawing groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.